molecular formula C16H13N3 B1225601 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine CAS No. 55338-12-0

6-Methyl-indolo[1,2-c]quinazolin-12-ylamine

Cat. No. B1225601
CAS RN: 55338-12-0
M. Wt: 247.29 g/mol
InChI Key: JXDDRDSPPIIJOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indolo[1,2-c]quinazoline derivatives has been explored through various methodologies, emphasizing the versatility and complexity of approaches to access this scaffold. An efficient synthesis route involves copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination, starting from 2-(2-halophenyl)-1H-indoles and (aryl)methanamines, showcasing a method to obtain the core structure of hinckdentine A, which shares similarities with 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine (Sang et al., 2012). Another approach is the Pd-catalyzed reaction leading to indolo[1,2-c]quinazolines via intermediate steps involving DMFDMA, demonstrating the flexibility in constructing the quinazoline framework (Arcadi et al., 2018).

Molecular Structure Analysis

The molecular structure of indolo[1,2-c]quinazolines is characterized by the fusion of indole and quinazoline moieties, presenting a rich area for the study of electronic and photophysical properties. Luminescent properties of similar compounds have been preliminarily studied, with some derivatives exhibiting high molar absorption coefficients, strong fluorescence emission intensity, and good absolute light quantum yields, highlighting their potential in material science and optical applications (Yang et al., 2023).

Chemical Reactions and Properties

Indolo[1,2-c]quinazoline derivatives participate in a variety of chemical reactions, reflecting their reactive nature and potential as intermediates in organic synthesis. The specific stabilization of DNA triple helices by derivatives hints at their ability to interact with biomolecules, which is crucial for the development of therapeutic agents and biological probes (Chen et al., 2007).

Physical Properties Analysis

The physical properties of indolo[1,2-c]quinazoline derivatives, such as solubility and thermal stability, are influenced by their molecular structure. Detailed studies on these aspects are essential for their application in pharmaceuticals and materials science. For example, the synthesis and properties of 6,6-di(indol-3-yl)-indolo[2,1-b]quinazolin-12(6H)-one and its derivatives have been investigated, revealing insights into their solubility, thermal behavior, and luminescence, which could be relevant for understanding the physical properties of 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine (Moskovkina et al., 2013).

Chemical Properties Analysis

The chemical properties of 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine and related compounds, such as reactivity, stability under various conditions, and interactions with other molecules, are central to their application in synthesis and drug design. The regioselective synthesis techniques and interactions with DNA highlight the compound's versatile chemical nature and potential for further functionalization and application in diverse research fields (Guo et al., 2015).

Scientific Research Applications

  • Organic Synthesis and Chemical Properties :

    • The compound 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine is a derivative of indolo[1,2-c]quinazolines, a group that has been extensively studied for their properties and applications in organic synthesis. For instance, it's been found that certain derivatives are useful intermediate products in organic synthesis and show potential for pharmaceutical applications. The derivative ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate has been identified as a novel compound with potential bioavailability and prospective use in developing anti-inflammatory drugs (Kovrizhina et al., 2022).
    • The synthesis of 6-unsubstituted indolo[1,2-c]quinazolines has been streamlined through an efficient strategy involving Pd-catalyzed reactions. This advancement opens avenues for more convenient creation of these compounds, which are integral to various organic synthesis applications (Arcadi et al., 2018).
  • Pharmaceutical Research and Development :

    • Indoloquinazoline derivatives, including 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine, have shown promising results in the field of pharmaceuticals. A study on novel 6-substituted benzothiazol-2-yl indolo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines, synthesized through condensation processes, highlighted the pharmaceutical value of these compounds, especially when facilitated by microwave synthesis for rapid access (Frère et al., 2003).
    • A group of indolo[1,2-c]quinazoline derivatives was synthesized and tested for antimicrobial activity against various strains of bacteria and fungi. Some of these compounds exhibited significant antimicrobial properties, demonstrating the potential of 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine derivatives in the development of new antimicrobial agents (Rohini et al., 2010).

properties

IUPAC Name

6-methylindolo[1,2-c]quinazolin-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-10-18-13-8-4-2-6-11(13)16-15(17)12-7-3-5-9-14(12)19(10)16/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDDRDSPPIIJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368486
Record name 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methyl-indolo[1,2-c]quinazolin-12-ylamine

CAS RN

55338-12-0
Record name 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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